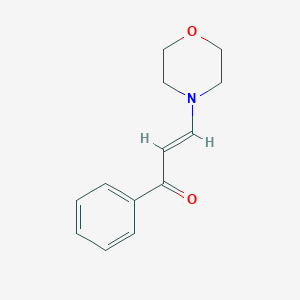
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl-, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent neurotoxin that selectively destroys dopamine-producing neurons in the brain, leading to the development of Parkinson's disease-like symptoms in animals and humans.
Mécanisme D'action
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- is metabolized in the brain by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium ion (MPP+), which is then taken up by dopamine-producing neurons through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to the production of reactive oxygen species and oxidative stress, which ultimately results in the death of the neuron.
Effets Biochimiques Et Physiologiques
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl--induced neurotoxicity leads to the selective loss of dopamine-producing neurons in the substantia nigra, resulting in a decrease in dopamine levels in the striatum. This leads to the development of Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- also induces oxidative stress and inflammation in the brain, which contributes to the neurodegenerative process.
Avantages Et Limitations Des Expériences En Laboratoire
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl--induced parkinsonism in animals is a widely used model for studying Parkinson's disease. It is a reproducible and reliable model that closely mimics the human disease. However, there are some limitations to this model, such as the fact that 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl--induced parkinsonism does not fully replicate the complex pathophysiology of the human disease, and that it does not account for the genetic and environmental factors that contribute to the development of Parkinson's disease in humans.
Orientations Futures
There are several future directions for 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- research. One area of research is the development of new therapies for Parkinson's disease. 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl--induced parkinsonism in animals is a valuable model for testing new therapies and identifying potential drug targets. Another area of research is the identification of biomarkers for Parkinson's disease. 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl--induced parkinsonism in animals can be used to study the molecular and cellular changes that occur in the brain during the course of the disease, which can lead to the identification of new biomarkers for early diagnosis and monitoring of the disease. Finally, 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- research can be used to study the neurobiology of addiction and drug abuse, as 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- has been shown to induce behavioral changes in animals that are similar to those seen in drug addiction.
Méthodes De Synthèse
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- can be synthesized by the reaction of phenylmagnesium bromide with 3-(4-morpholinyl)-2-propen-1-one in the presence of copper(I) chloride. The resulting product is then purified using column chromatography to obtain pure 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl-.
Applications De Recherche Scientifique
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- has been extensively used in scientific research to study the pathophysiology of Parkinson's disease. It is a potent neurotoxin that selectively destroys dopamine-producing neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in animals and humans. 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl--induced parkinsonism in animals has been used as a model for studying the disease and developing new therapies.
Propriétés
Numéro CAS |
14677-24-8 |
|---|---|
Nom du produit |
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- |
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
(E)-3-morpholin-4-yl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C13H15NO2/c15-13(12-4-2-1-3-5-12)6-7-14-8-10-16-11-9-14/h1-7H,8-11H2/b7-6+ |
Clé InChI |
GTAHTHUGNVIJEK-VOTSOKGWSA-N |
SMILES isomérique |
C1COCCN1/C=C/C(=O)C2=CC=CC=C2 |
SMILES |
C1COCCN1C=CC(=O)C2=CC=CC=C2 |
SMILES canonique |
C1COCCN1C=CC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



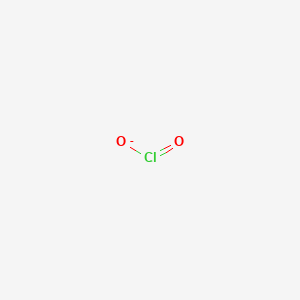
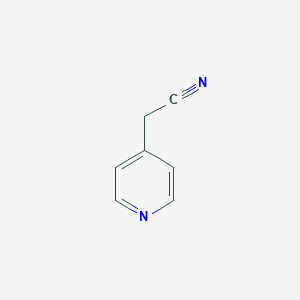
![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)
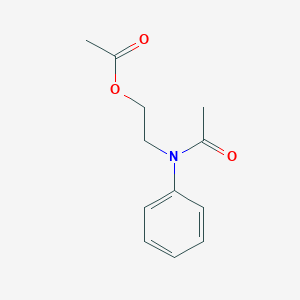
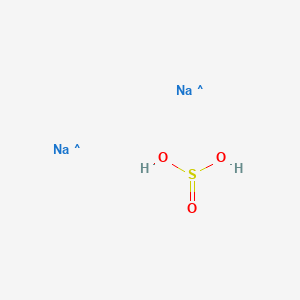
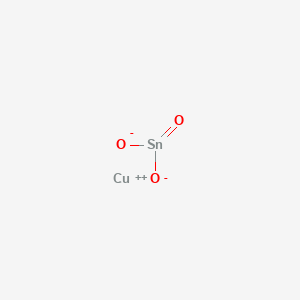
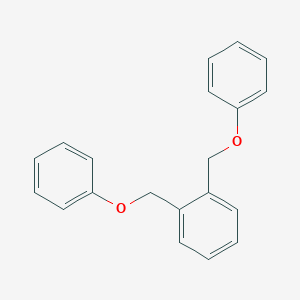
![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
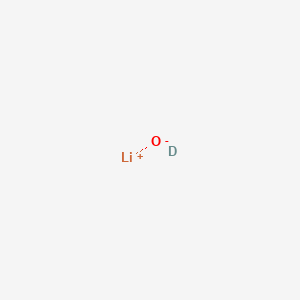
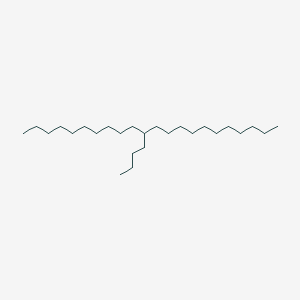
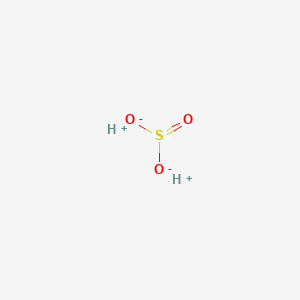
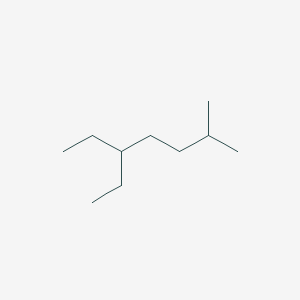
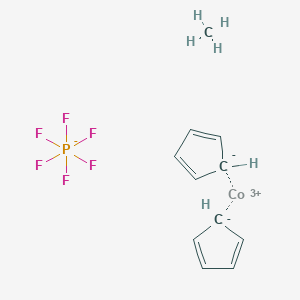
![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)